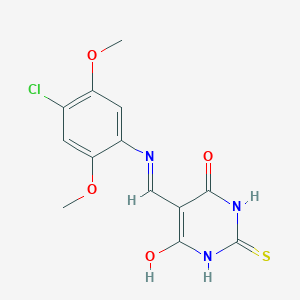
(3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common synthetic route includes the following steps:
Preparation of the 3-chloro-4-fluorophenyl moiety : This can be achieved through halogenation reactions using chlorine and fluorine sources.
Synthesis of the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group : This involves the oxidation of tetrahydrothiopyran derivatives.
Formation of the piperazine ring : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.
Coupling of the components : The final step involves the coupling of the prepared phenyl, thiopyran, and piperazine groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation : The thiopyran ring can be further oxidized to introduce additional functional groups.
Reduction : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include derivatives with altered functional groups, increased molecular complexity, or changes in the oxidation state.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry : It can be used as a building block for the synthesis of more complex molecules.
Biology : Its biological activity can be explored for potential therapeutic uses.
Medicine : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry : Its unique properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
**(4-(1,1-dioxidotetra
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O3S/c17-14-11-12(1-2-15(14)18)16(21)20-7-5-19(6-8-20)13-3-9-24(22,23)10-4-13/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQKFCXPKCHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2789031.png)

![5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2789034.png)

![2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2789037.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789039.png)
![3-[2-(5-Bromo-6-chloropyridine-3-sulfonamido)phenoxy]propanamide](/img/structure/B2789041.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide](/img/structure/B2789042.png)
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2789043.png)

![2-(ethylsulfanyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789047.png)
![5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole](/img/structure/B2789048.png)

